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Compound of Interest

Compound Name: Bicalutamide-d4

Cat. No.: B563003

For researchers, scientists, and drug development professionals, this document provides an in-
depth technical overview of Bicalutamide-d4, a deuterated analog of the non-steroidal
antiandrogen, Bicalutamide. This guide covers its physicochemical properties, mechanism of
action, relevant signaling pathways, and detailed experimental protocols for its synthesis and
use as an internal standard in bioanalytical methods.

Core Compound Data

Bicalutamide-d4 is a stable, isotopically labeled form of Bicalutamide, where four hydrogen
atoms on the 4-fluorophenyl ring have been replaced with deuterium. This isotopic substitution
makes it an ideal internal standard for mass spectrometry-based quantification of Bicalutamide
in biological samples, as it is chemically identical to the parent drug but has a distinct molecular
weight.

Physicochemical Properties

The key physicochemical properties of Bicalutamide-d4 are summarized in the table below.
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Property Value

CAS Number 1185035-71-5
Molecular Formula Ci1sH10D4F4N204S
Molecular Weight 434.4 g/mol

N-[4-cyano-3-(trifluoromethyl)phenyl]-3-[(4-
fluorophenyl-2,3,5,6-d4)sulfonyl]-2-hydroxy-2-

Synonyms .
methyl-propanamide, Casodex-d4, ICI-176334-
d4

Appearance Solid

Purity >95%

Solubility Soluble in DMSO and Methanol.

Pharmacokinetics of Bicalutamide (Unlabeled)

While specific pharmacokinetic data for Bicalutamide-d4 is not extensively published due to its
primary use as an internal standard, the pharmacokinetic profile of unlabeled Bicalutamide
provides a crucial reference.

Parameter Value
Bioavailability Well-absorbed, absolute bioavailability unknown
Protein Binding ~96%

Hepatic, primarily via oxidation and
Metabolism glucuronidation (CYP3A4 is involved in the

oxidation of the active (R)-enantiomer)

L _ Approximately 5.8 days after a single dose, and
Elimination Half-life ] ] o )
7-10 days with continuous administration

Excretion Primarily in urine and feces as metabolites

Mechanism of Action and Signhaling Pathways
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Bicalutamide is a non-steroidal antiandrogen that acts as a competitive antagonist of the
androgen receptor (AR). By binding to the AR, it prevents the binding of endogenous
androgens like testosterone and dihydrotestosterone (DHT), thereby inhibiting their
downstream signaling effects.

Androgen Receptor Signaling Pathway

The canonical androgen receptor signaling pathway and the inhibitory action of Bicalutamide
are depicted below. Under normal conditions, androgen binding to the AR in the cytoplasm
leads to its translocation to the nucleus, where it binds to androgen response elements (ARES)
on DNA, leading to the transcription of genes involved in prostate cell growth and survival.
Bicalutamide competitively binds to the AR, preventing this cascade.
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Bicalutamide's inhibition of androgen receptor signaling.

Signaling Pathways in Bicalutamide Resistance

The development of resistance to Bicalutamide is a significant clinical challenge. Several
signaling pathways have been implicated in this process, often leading to the reactivation of
androgen receptor signaling or bypassing the need for it.

One key mechanism of resistance involves the activation of the Estrogen Receptor a (ERa)-
Nuclear Factor E2-related factor 2 (NRF2) signaling axis.[1] This pathway can promote the
expression of genes associated with bicalutamide resistance.
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ERa-NRF2 signaling in Bicalutamide resistance.

Experimental Protocols
Synthesis of Bicalutamide-d4

While a specific, detailed synthesis protocol for Bicalutamide-d4 is not readily available in the
public domain, a plausible synthetic route can be constructed based on known syntheses of
Bicalutamide and general methods for deuteration of aromatic rings. The following protocol is a

representative example.
Step 1: Deuteration of 4-Fluorothiophenol

The first step involves the deuteration of the aromatic ring of 4-fluorothiophenol. This can be
achieved via a catalytic hydrogen-deuterium exchange reaction.

o Reactants: 4-Fluorothiophenol, Deuterium oxide (D20) as the deuterium source, and a
platinum-on-carbon (Pt/C) catalyst.

e Procedure:

In a sealed reaction vessel, dissolve 4-fluorothiophenol in an appropriate solvent.

o

o

Add a catalytic amount of 5% Pt/C.

[¢]

Introduce a significant excess of D20 to the reaction mixture.

The reaction is carried out under a hydrogen atmosphere (catalytic amount) and heated to

[e]

facilitate the exchange.
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o The reaction progress is monitored by *H NMR spectroscopy until the aromatic protons
are replaced by deuterium.

o Upon completion, the catalyst is filtered off, and the deuterated product, 4-
fluorothiophenol-da, is isolated and purified.

Step 2: Synthesis of Bicalutamide-d4

The synthesis of Bicalutamide typically involves the reaction of N-(4-cyano-3-
(trifluoromethyl)phenyl)-2-methyloxirane-2-carboxamide with a thiophenol derivative, followed
by oxidation.

e Reactants: N-(4-cyano-3-(trifluoromethyl)phenyl)-2-methyloxirane-2-carboxamide, 4-
fluorothiophenol-da (from Step 1), a suitable base (e.g., sodium hydride), and an oxidizing
agent (e.g., meta-chloroperoxybenzoic acid, m-CPBA).

e Procedure:

o In an anhydrous aprotic solvent (e.g., THF), 4-fluorothiophenol-da4 is deprotonated with a
base like sodium hydride at 0°C to form the corresponding thiolate.

o N-(4-cyano-3-(trifluoromethyl)phenyl)-2-methyloxirane-2-carboxamide, dissolved in the
same solvent, is added dropwise to the thiolate solution.

o The reaction mixture is stirred at room temperature until the epoxide ring-opening is
complete, forming the sulfide intermediate.

o The reaction is quenched, and the sulfide intermediate is isolated and purified.

o The purified sulfide is then dissolved in a suitable solvent (e.g., dichloromethane) and
treated with an oxidizing agent like m-CPBA to convert the sulfide to a sulfone.

o The final product, Bicalutamide-d4, is purified by chromatography.
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Bicalutamide-d4 Synthesis Workflow
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Proposed synthesis workflow for Bicalutamide-d4.

Quantification of Bicalutamide in Plasma using
Bicalutamide-d4 as an Internal Standard by LC-MS/MS

This protocol describes a general method for the quantification of Bicalutamide in human
plasma using Bicalutamide-d4 as an internal standard (1S).

1. Sample Preparation (Protein Precipitation)

e To 100 pL of plasma sample, add a known concentration of Bicalutamide-d4 (I1S) solution.

e Add 300 pL of a protein precipitation agent (e.g., acetonitrile or methanol).

» Vortex mix for 1 minute to precipitate the plasma proteins.

o Centrifuge at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated proteins.

o Transfer the supernatant to a clean tube and evaporate to dryness under a stream of
nitrogen.

o Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.

2. Liquid Chromatography Conditions
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Parameter

Condition

Column

C18 reverse-phase column (e.g., 50 x 2.1 mm,
3.5 um)

Mobile Phase A

0.1% Formic acid in water

Mobile Phase B

Acetonitrile

Gradient A suitable gradient to achieve good separation
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 5-10uL
3. Mass Spectrometry Conditions
Parameter Condition

lonization Mode

Electrospray lonization (ESI), negative or

positive mode

Scan Type

Multiple Reaction Monitoring (MRM)

MRM Transition (Bicalutamide)

e.g.,, m/z 429.1 - 255.1

MRM Transition (Bicalutamide-d4)

e.g.,, m/z433.1 - 255.1

lon Source Temperature

Optimized for the instrument

Collision Energy

Optimized for each transition

4. Quantification

o A calibration curve is constructed by plotting the peak area ratio of Bicalutamide to

Bicalutamide-d4 against the concentration of Bicalutamide standards.

e The concentration of Bicalutamide in the unknown samples is then determined from this

calibration curve.
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LC-MS/MS Quantification Workflow
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Workflow for Bicalutamide quantification using Bicalutamide-d4.
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Conclusion

Bicalutamide-d4 is an essential tool for the accurate quantification of Bicalutamide in
preclinical and clinical research. Its use as an internal standard in LC-MS/MS assays allows for
precise and reliable measurements of drug concentrations, which is critical for pharmacokinetic
and drug metabolism studies. Understanding the mechanism of action of Bicalutamide and the
signaling pathways involved in resistance is crucial for the development of new therapeutic
strategies for prostate cancer. The experimental protocols provided in this guide offer a
framework for the synthesis and application of this important research compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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